molecular formula C12H9N3O B259180 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile

1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile

Cat. No. B259180
M. Wt: 211.22 g/mol
InChI Key: ZXPYZCWVFZFRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPPC has been studied for its mechanism of action and its biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Scientific Research Applications

1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, and has been studied as a potential treatment for cancer. 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has also been studied for its potential use as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-inflammatory effects in animal models. 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has also been shown to have antioxidant effects, and has been studied for its potential use in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in high yields. Another advantage is that it has been shown to have antitumor and anti-inflammatory activity, making it a potentially useful tool for studying these processes. However, one limitation is that the mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile is not fully understood, which makes it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research on 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile. One area of research could focus on further elucidating the mechanism of action of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, in order to better understand its effects on tumor growth and inflammation. Another area of research could focus on developing new synthetic methods for 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile, in order to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile in combination with other drugs or therapies for the treatment of cancer and other diseases.

Synthesis Methods

1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile can be synthesized by a variety of methods, including the reaction of 2-acetylpyridine with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then heated with methyl iodide to yield 1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile. Other methods of synthesis include the reaction of 2-acetylpyridine with cyanoacetamide in the presence of a base, or the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of a base.

properties

Product Name

1-Methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-methyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-15-8-11(6-10(7-13)12(15)16)9-2-4-14-5-3-9/h2-6,8H,1H3

InChI Key

ZXPYZCWVFZFRLG-UHFFFAOYSA-N

SMILES

CN1C=C(C=C(C1=O)C#N)C2=CC=NC=C2

Canonical SMILES

CN1C=C(C=C(C1=O)C#N)C2=CC=NC=C2

Origin of Product

United States

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